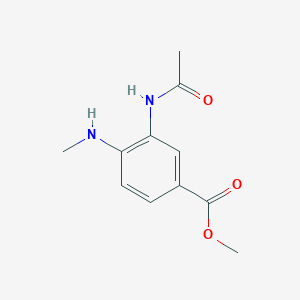

Methyl 3-acetamido-4-(methylamino)benzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of various benzamide derivatives has been reported, which may share common synthetic pathways with Methyl 3-acetamido-4-(methylamino)benzoate . Additionally, the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs demonstrates the versatility of acetylamino-containing compounds as synthons for heterocyclic systems . These methods could potentially be adapted for the synthesis of Methyl 3-acetamido-4-(methylamino)benzoate.

Molecular Structure Analysis

X-ray diffraction techniques have been employed to determine the crystal structures of similar compounds, revealing details about their molecular geometry and intermolecular interactions . For example, the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was determined, showing that it crystallizes in a triclinic system . Such structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the substituents on the benzene ring. Studies have shown that these compounds can undergo various chemical reactions, including transformations with palladium compounds and mercaptolysis . These reactions are important for further functionalization and for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Theoretical calculations, such as density functional theory (DFT), have been used to predict properties like vibrational frequencies, HOMO and LUMO energies, and molecular electrostatic potential (MEP) surfaces . These properties are essential for understanding the behavior of these compounds under different conditions and for their potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Methyl 3-acetamido-4-(methylamino)benzoate is a compound of interest in the synthesis of complex sugars and derivatives with potential biological activities. For instance, it plays a role in the preparation of 3-amino-2,3,6-trideoxy-D-arabino-hexose hydrochloride, a key intermediate for synthesizing glycosidically coupled derivatives, indicating its utility in the synthesis of molecules with potential biological significance (Horton, Sorenson, & Weckerle, 1977). Additionally, its derivatives have been studied for anticonvulsant activities, highlighting the importance of its structure in medicinal chemistry research (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Biological Evaluation

Further research into derivatives of methyl 3-acetamido-4-(methylamino)benzoate has led to the exploration of their antimicrobial properties, showcasing the compound's relevance in developing potential antimicrobial agents. This was demonstrated through the synthesis and biological evaluation of N-aryl amino-4-acetamido-2-ethoxy benzamides, which showed promising antimicrobial activity (Padaliya & Parsania, 2015).

Chemical Synthesis Protocols

The versatility of methyl 3-acetamido-4-(methylamino)benzoate in synthetic chemistry is further highlighted by protocols for synthesizing ortho-trifluoromethoxylated aniline derivatives. This showcases the compound's role in developing synthetic methodologies that can lead to new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Inhibitory Activity Against PTP1B

Moreover, the compound has been utilized in the design and synthesis of inhibitors for protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity treatments. This highlights its significance in the search for new therapeutic agents (Rakse et al., 2013).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing .

Propiedades

IUPAC Name |

methyl 3-acetamido-4-(methylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(14)13-10-6-8(11(15)16-3)4-5-9(10)12-2/h4-6,12H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAXNGMXKZLZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)OC)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-methyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3022190.png)

![4-{[(4-Methylphenyl)amino]methyl}benzohydrazide](/img/structure/B3022191.png)

![3-{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}propanoic acid](/img/structure/B3022194.png)

![[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol](/img/structure/B3022197.png)

![Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate](/img/structure/B3022199.png)

![1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3022200.png)

![2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022203.png)

![Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3022209.png)

![methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3022210.png)